Mofebutazone sodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mofebutazone sodium involves the reaction of phenylhydrazine with butyl acetoacetate to form the intermediate compound, which is then cyclized to produce the final product . The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of high-purity reactants. The final product is then purified through crystallization or other suitable methods to obtain the desired pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions
Mofebutazone sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the phenyl ring, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidative and reductive derivatives, as well as substituted compounds that retain the core structure of this compound .
Scientific Research Applications
Mofebutazone sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of NSAIDs and their interactions with biological molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: this compound is used in clinical research to evaluate its efficacy and safety in treating inflammatory conditions.
Industry: It is used in the formulation of pharmaceutical products for the treatment of pain and inflammation
Mechanism of Action
Mofebutazone sodium exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid . By blocking this pathway, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, this compound binds to plasma albumin and competes with other drugs such as coumarin anticoagulants, indomethacin, and glucocorticoids .
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another NSAID with a similar structure but with two phenyl groups.
Ibuprofen: A widely used NSAID with a different chemical structure but similar anti-inflammatory properties.
Naproxen: Another NSAID with a different structure but similar therapeutic effects.
Uniqueness
Mofebutazone sodium is unique in its specific inhibition of prostaglandin and leukotriene release, which distinguishes it from other NSAIDs that primarily target only the COX enzymes . This dual action makes it particularly effective in reducing inflammation and pain.
Properties
CAS No. |
41468-34-2 |
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Molecular Formula |
C13H16N2NaO2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
sodium;4-butyl-1-phenylpyrazolidin-4-ide-3,5-dione |
InChI |
InChI=1S/C13H16N2O2.Na/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10;/h4-8,11H,2-3,9H2,1H3,(H,14,16); |
InChI Key |
XNLMJJFTAZARDT-UHFFFAOYSA-N |
SMILES |
CCCC[C-]1C(=O)NN(C1=O)C2=CC=CC=C2.[Na+] |
Canonical SMILES |
CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mofebutazone sodium; BRN 0213056; BRN-0213056; BRN0213056; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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